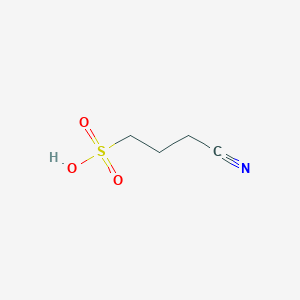
3-cyanopropane-1-sulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanopropane-1-sulfonic acid is an organic compound with the molecular formula C4H7NO3S It is characterized by the presence of a cyano group (-CN) and a sulfonic acid group (-SO3H) attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyanopropane-1-sulfonic acid typically involves the reaction of 3-chloropropane-1-sulfonic acid with sodium cyanide. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as water or ethanol. The reaction can be represented as follows:
[ \text{Cl-CH}_2\text{-CH}_2\text{-CH}_2\text{-SO}_3\text{H} + \text{NaCN} \rightarrow \text{NC-CH}_2\text{-CH}_2\text{-CH}_2\text{-SO}_3\text{H} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyanopropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products
Oxidation: Sulfonates (R-SO3^-)
Reduction: Amines (R-CH2-NH2)
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyanopropane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-cyanopropane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the sulfonic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanopropane-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of a sulfonic acid group.
3-Aminopropane-1-sulfonic acid: Contains an amino group instead of a cyano group.
3-Chloropropane-1-sulfonic acid: Contains a chlorine atom instead of a cyano group.
Uniqueness
3-Cyanopropane-1-sulfonic acid is unique due to the presence of both a cyano and a sulfonic acid group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
IUPAC Name |
3-cyanopropane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c5-3-1-2-4-9(6,7)8/h1-2,4H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWXITZZPOYIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
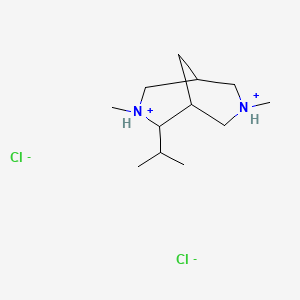
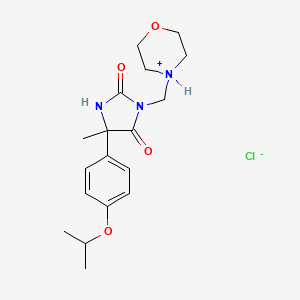

![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
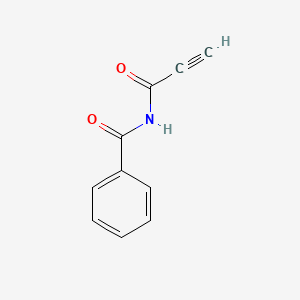


![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
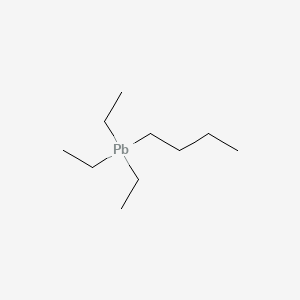
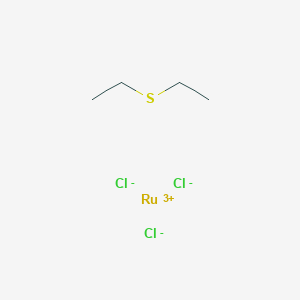
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)

![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
